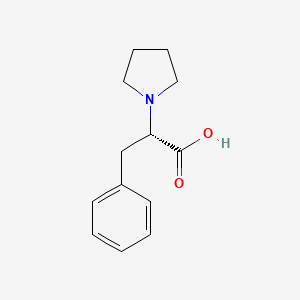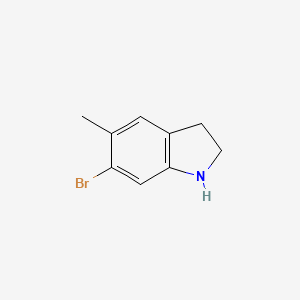
6-Bromo-5-methylindoline
Descripción general
Descripción
Synthesis Analysis
The synthesis of indole derivatives, including 6-Bromo-5-methylindoline, has been a subject of interest in recent years . For instance, 5-brominated spirobrassinol methyl ethers were obtained by electrophilic substitution of the aromatic core of indoline at the C-5 position in the presence of various brominating agents .Chemical Reactions Analysis
Indole derivatives, including this compound, are known to undergo various chemical reactions. For instance, the Fischer indole synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol yielded a corresponding tricyclic indole .Aplicaciones Científicas De Investigación
6-Bromo-5-methylindoline has a variety of potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. Additionally, this compound has been shown to have potential as an anti-inflammatory agent, with studies demonstrating its ability to reduce inflammation in animal models.
Mecanismo De Acción
Target of Action
6-Bromo-5-methylindoline, like other indole derivatives, is known to interact with a variety of targets in the body. The primary targets are often proteins or enzymes that play crucial roles in various biological processes . .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological responses .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways. They have demonstrated various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by this compound are yet to be determined.
Pharmacokinetics
A related compound, 4-bromo-5-methylindoline-2,3-dione, is reported to have high gastrointestinal absorption and is able to permeate the blood-brain barrier .
Result of Action
Indole derivatives have been shown to exhibit antiproliferative and cytotoxic activity against human cancer cell lines
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-Bromo-5-methylindoline in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has a variety of potential applications in medicinal chemistry and other fields of research. However, one limitation of using this compound is that its mechanism of action is not yet fully understood. This makes it difficult to design experiments that can fully explore its potential uses.
Direcciones Futuras
There are many potential future directions for research on 6-Bromo-5-methylindoline. One promising area of research is the development of new anti-cancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which will help researchers design more effective experiments. Finally, there is potential for this compound to be used in other fields of research, such as materials science or organic chemistry.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
6-Bromo-5-methylindoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions are primarily mediated through binding to specific receptors or enzymes, leading to modulation of their activity. The nature of these interactions can vary, including competitive inhibition, allosteric modulation, or covalent binding, depending on the specific target and the chemical structure of this compound.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to modulate the activity of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Additionally, this compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress response, thereby influencing cell function and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. At the molecular level, this compound can bind to enzymes, receptors, and other proteins, resulting in inhibition or activation of their activity. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which are enzymes involved in phosphorylation and regulation of various cellular processes . Additionally, this compound can modulate gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Additionally, long-term exposure to this compound can result in adaptive changes in cellular function, such as alterations in gene expression and metabolic activity. These temporal effects are important to consider when studying the biological activity and potential therapeutic applications of this compound.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit dose-dependent effects, with higher doses leading to increased biological activity or toxicity . For example, low doses of this compound may exhibit beneficial effects such as anti-inflammatory or anticancer activity, while higher doses may result in adverse effects such as cytotoxicity or organ damage. It is important to determine the optimal dosage range for therapeutic applications to minimize toxicity and maximize efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Indole derivatives are known to undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the pharmacokinetics and pharmacodynamics of this compound, affecting its bioavailability, distribution, and elimination from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Indole derivatives can be transported across cell membranes through active or passive transport mechanisms, depending on their chemical properties . Additionally, binding proteins can facilitate the distribution of this compound to specific cellular compartments or tissues, influencing its localization and accumulation. Understanding the transport and distribution mechanisms of this compound is important for predicting its biological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. Indole derivatives can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with transcription factors and regulate gene expression, or to the mitochondria, where it can influence cellular metabolism and energy production. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
6-bromo-5-methyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h4-5,11H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGKBGZFWQVEGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501285096 | |
| Record name | 6-Bromo-2,3-dihydro-5-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501285096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162100-99-4 | |
| Record name | 6-Bromo-2,3-dihydro-5-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162100-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2,3-dihydro-5-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501285096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-[1-(4-chlorophenyl)tetrazol-5-yl]-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3040063.png)
![(Z)-3-[1-(4-bromophenyl)tetrazol-5-yl]-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3040064.png)
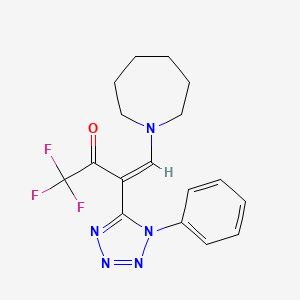
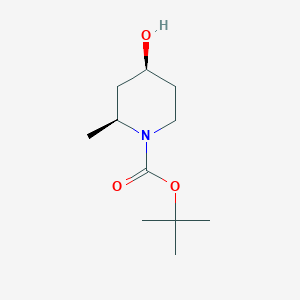
![2-(4-Bromo-thiophen-2-yl)-2-methyl-[1,3]dioxolane](/img/structure/B3040069.png)


![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]cyclopentanamine](/img/structure/B3040075.png)

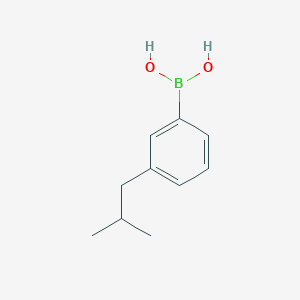
![Diethyl 2-[5-(trifluoromethyl)pyridin-2-yl]malonate](/img/structure/B3040078.png)
![1-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one](/img/structure/B3040080.png)
